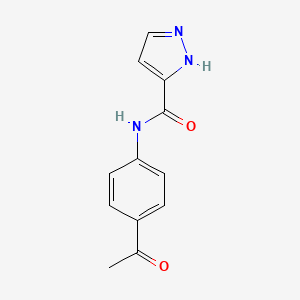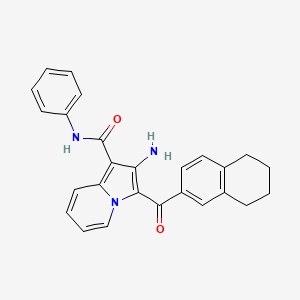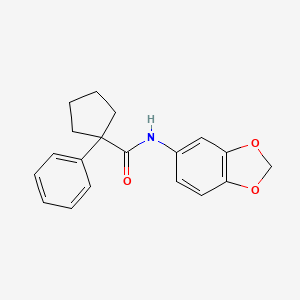![molecular formula C18H23N3O3 B2671023 (2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide CAS No. 338785-67-4](/img/structure/B2671023.png)
(2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule with a cyano group (-CN), an amide group (-CONH2), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, amide, and phenyl groups would likely have a significant impact on the compound’s structure .Chemical Reactions Analysis
The chemical reactions that this compound could participate in would be largely determined by its functional groups. The cyano group could undergo reactions such as hydrolysis or reduction, while the amide group could participate in reactions such as amide hydrolysis or the formation of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the cyano and amide groups could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Research on derivatives similar to "(2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide" has led to the development of convenient synthesis methods for enaminone derivatives with significant yields. These compounds have shown potential in generating a variety of pharmacologically active products, demonstrating high anti-inflammatory and antimicrobial effects in some cases (Ahmed, 2017). Additionally, the synthesis of related compounds through condensation reactions and their subsequent analysis via nuclear magnetic resonance and infrared studies have provided insights into their electronic properties and potential applications in material science (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Biological Activity
Compounds structurally related to "this compound" have been investigated for their biological activities. For instance, derivatives have been synthesized that exhibit antioxidant, antitumor, and antimicrobial activities. The research highlights the chemical reactivity of certain enaminones towards active methylene reagents, leading to the formation of pyrazolopyridine derivatives with significant biological activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Material Science Applications
The study of analogs has also extended to material science, where compounds bearing resemblance have been used to synthesize new polymers with potential for photoalignment of chromonic lyotropic liquid crystals. These polymers show reversible trans-cis photoisomerization, which is crucial for the development of responsive materials (Matsunaga, Tamaki, & Ichimura, 2003).
Future Directions
properties
IUPAC Name |
(Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-(dimethylaminomethylidene)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-5-23-18(24-6-2)15-9-7-14(8-10-15)11-16(12-19)17(22)20-13-21(3)4/h7-11,13,18H,5-6H2,1-4H3/b16-11-,20-13? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIZUGMKKCFKIZ-NDSJGCQISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C=C(C#N)C(=O)N=CN(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C1=CC=C(C=C1)/C=C(/C#N)\C(=O)N=CN(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2670942.png)

![[4-(2-fluorophenyl)piperazino][1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2670945.png)

![N-[cyano(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide](/img/structure/B2670947.png)
![(2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2670950.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2670952.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2670954.png)


![3-fluoro-4-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2670961.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2670963.png)